molecular formula C8H6F3N3O B1386145 1-(Azidomethyl)-4-(trifluoromethoxy)benzene CAS No. 1093980-84-7

1-(Azidomethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B1386145
CAS No.: 1093980-84-7
M. Wt: 217.15 g/mol
InChI Key: UVBANEPETVZWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azidomethyl)-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6F3N3O. This compound is characterized by the presence of an azidomethyl group and a trifluoromethoxy group attached to a benzene ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound .

Preparation Methods

One common method involves the reaction of 4-(trifluoromethoxy)benzyl chloride with sodium azide under suitable conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Azidomethyl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azidomethyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-4-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of the azidomethyl and trifluoromethoxy groups. The azidomethyl group can undergo cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The trifluoromethoxy group, being electron-withdrawing, can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

1-(Azidomethyl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the azidomethyl and trifluoromethoxy groups, which confer distinct reactivity and stability, making it valuable in various fields of research and industry.

Properties

IUPAC Name

1-(azidomethyl)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBANEPETVZWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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